3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of chlorinated and fluorinated compounds is a topic of interest in several of the provided papers. For instance, paper describes an electrochemical preparation method for a chlorinated compound, which could potentially be adapted for the synthesis of "3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone." Similarly, paper outlines a three-step synthesis of a fluorine-containing diene, demonstrating the synthetic utility of such compounds. Paper details a multi-step synthesis starting from dibromo-dichloro-difluoroethane, which could be relevant for the synthesis of complex molecules with both chloro and fluoro substituents.
Molecular Structure Analysis
The molecular structure of chloro- and fluoro-substituted compounds is crucial for understanding their reactivity and properties. Paper discusses the crystal structure of a fluorine-substituted compound, which could provide insights into the structural aspects of "3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone." Paper analyzes the crystal structure of a compound with multiple aromatic rings, including chlorophenyl and fluorophenyl groups, which could be structurally similar to the compound of interest.
Chemical Reactions Analysis
The reactivity of chloro- and fluoro-substituted compounds is explored in several papers. Paper describes the chlorination reactions of dimethylphenols, which could be relevant to understanding the reactivity of the dimethylphenyl group in the compound of interest. Paper also discusses the nucleophilic reactions of a chloro-fluoro butenolide, which could provide insights into the types of chemical reactions that "3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and fluoro-substituted compounds are influenced by their molecular structures. While the papers do not directly address the properties of "3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone," they do provide data on related compounds. For example, paper discusses the chlorination of dimethylphenols and the formation of chloromethylene compounds, which could be related to the physical properties such as solubility and melting point of the compound of interest.
Scientific Research Applications
Structural Analysis and Aggregation Studies
Structural factors significantly influence the aggregation of lithium phenolates in weakly polar aprotic solvents. Para substituents, such as those in 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone, affect the equilibrium between dimer and tetramer forms through their impact on the basicity of the anion. Alkyl substituents, akin to the 2,5-dimethylphenyl group, promote dimer formation through steric effects. The study of these aggregation behaviors is crucial in understanding the reactivity and stereochemistry in organic lithium salt reactions, which are fundamental in synthetic methodologies involving electrophiles in aprotic solvents (Jackman & Smith, 1988).
Material Science and Polymer Research
In the field of material science, particularly in polymer research, compounds like 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone could serve as intermediate compounds for synthesizing various polymeric materials. For example, aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups, prepared through nucleophilic substitution polymerization, exhibit high thermal stability and good solubility in polar solvents. These properties are essential for casting these polymers into thin, flexible films, which have applications in electronics due to their insulating properties (Hamciuc et al., 2008).
Photocatalysis and Environmental Applications
The study of photocatalysis, particularly in environmental applications, could benefit from understanding the reactivity of compounds like 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone. Photocatalytic processes can degrade various organic pollutants, including those structurally related to this compound, potentially leading to environmental remediation solutions. For instance, the sonochemical degradation of aromatic organic pollutants in aqueous solutions, such as chlorophenols and nitroaromatics, has shown that these compounds can be mineralized with little formation of organic byproducts, highlighting an advantage over other remediation methods (Goskonda et al., 2002).
Advanced Oxidation Processes for Water Treatment
In water treatment, advanced oxidation processes (AOPs) like UV and UV/persulfate (UV/PS) have been explored for the degradation of chlorophenols, compounds structurally related to 3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone. These processes have shown significant potential in removing persistent and potentially toxic antimicrobial compounds from municipal wastewater. The study of such AOPs provides valuable insights into the kinetics, mechanism, and toxicity evolution of the degradation pathways, contributing to the development of effective water treatment strategies (Li et al., 2020).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-16(19)15(18)10-14/h3-5,7,9-10H,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYPVZSDNUPQDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644745 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898753-72-5 |
Source
|
Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.